REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([OH:10])[C:7]([Cl:11])=[N:6][CH:5]=1.CI.[C:15](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([O:10][CH3:15])[C:7]([Cl:11])=[N:6][CH:5]=1 |f:2.3.4|
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Name
|
|
Quantity
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1.8 g
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Type
|
reactant
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Smiles
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COC(C1=CN=C(C(=C1)O)Cl)=O
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Name
|
|
Quantity
|
5.8 mL
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Type
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reactant
|
Smiles
|
CI
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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190 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 6 h
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Duration
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6 h
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Type
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CONCENTRATION
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Details
|
The reaction was then concentrated via rotavap
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Type
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ADDITION
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Details
|
H2O was added (100 mL)
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Type
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FILTRATION
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Details
|
The resulting white precipitate was filtered
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Type
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WASH
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Details
|
rinsed with additional H2O
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=C(C(=C1)OC)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |